Methyldimethoxysilane: A Technical Guide to Synthesis, Characterization, and Application in Novel Materials
Methyldimethoxysilane: A Technical Guide to Synthesis, Characterization, and Application in Novel Materials
Abstract: Methyldimethoxysilane (MDMS) is a versatile organosilicon compound with significant applications as a chemical intermediate and a precursor for advanced materials.[1] Its unique structure, featuring both hydrolyzable methoxy (B1213986) groups and a reactive silicon-hydride (Si-H) bond, makes it a valuable building block in organosilane chemistry. This technical guide provides an in-depth overview of the synthesis and characterization of methyldimethoxysilane. It includes detailed experimental protocols, a summary of key quantitative data, and explores its role in the development of novel materials such as functionalized polymers and surface-modified inorganic fillers.[2] This document is intended for researchers, scientists, and professionals in materials science and chemical development.
Synthesis of Methyldimethoxysilane
The industrial synthesis of methyldimethoxysilane is primarily achieved through redistribution/exchange reactions or direct synthesis methodologies. A common and efficient method involves the reaction of methyltrimethoxysilane (B3422404) with methyldichlorosilane (B44661).[3][4] This process allows for continuous production and high purity of the final product. Another approach is the direct reaction of metallic silicon with methanol (B129727) in the presence of a copper catalyst.[5][6]
Synthesis via Redistribution Reaction
This method relies on the exchange of chloro and methoxy groups between methyldichlorosilane and methyltrimethoxysilane. The reaction can be performed continuously in a packed column reactor.[4]
Experimental Protocol: Continuous Synthesis of Methyldimethoxysilane [3][4]
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Reactor Setup: A vertical glass column reactor (e.g., 25:1 tower diameter ratio) packed with glass beads (e.g., 4mm particle size) is assembled. The column is equipped with a constant temperature device to maintain the reaction temperature. A condenser is fitted at the top of the reactor, with its temperature controlled between -10 °C and 10 °C.
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Reagent Feed: Methyltrimethoxysilane and methyldichlorosilane are fed into the reactor. The molar ratio and feed rate can be optimized, with typical ranges being 1-10:2-8 for the reagents at a feed rate of 1-50 ml/min.
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Reaction Conditions: The reactor temperature is maintained between 45-55 °C to facilitate the reaction, which produces methyldimethoxysilane and methoxychlorosilane byproducts.
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Product Separation and Collection: The reaction mixture is continuously separated based on the boiling points of the components. The lower-boiling-point methyldimethoxysilane is collected as the main product.
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Byproduct Recycling: High-boiling-point substances are separated and can be treated with methanol before being returned to the reactor, improving the overall utilization rate of the starting materials. Low-boiling-point substances are also recycled back into the reactor.
Characterization of Methyldimethoxysilane
Thorough characterization is essential to confirm the purity and structural integrity of the synthesized methyldimethoxysilane. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Physical and Chemical Properties
Methyldimethoxysilane is a colorless, clear liquid with a distinct set of physical properties critical for its handling and application.[7][8]
| Property | Value | Source |
| Molecular Formula | C₃H₁₀O₂Si | [9] |
| Molecular Weight | 106.20 g/mol | [9] |
| Boiling Point | 61 °C | [8] |
| Density | 0.861 g/mL at 25 °C | [8] |
| Refractive Index | 1.360 @ 20 °C | [8] |
| Flash Point | -17 °C | [8] |
| CAS Number | 16881-77-9 | [9] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation and purity assessment.
| Technique | Observed Characteristics | Source |
| ¹H NMR | Provides information on the proton environments. | [10] |
| FT-IR | Shows characteristic vibrations for Si-H, Si-O-C, and C-H bonds. | [9] |
| GC-MS | Confirms molecular weight and fragmentation pattern. The base ion peak is often observed at m/z 121 for related trimethoxysilane (B1233946) compounds. | [11][12][13] |
Experimental Protocols for Characterization
Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Prepare a solution by dissolving a small amount of methyldimethoxysilane in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
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Analysis: Integrate the peaks and analyze the chemical shifts to confirm the presence of methyl, methoxy, and silicon-hydride protons.
Protocol: FT-IR Spectroscopy
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Sample Preparation: Place a drop of the neat liquid sample between two KBr plates or use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for Si-H (around 2150 cm⁻¹), Si-O-C (around 1090 cm⁻¹), and C-H stretching and bending vibrations.[14]
Protocol: GC-MS Analysis [11][15]
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Sample Preparation: Dilute a small volume of the methyldimethoxysilane sample in a volatile organic solvent like heptane (B126788) or dichloromethane.
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GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., silicone oil OV-1). Use a temperature program to separate the components, for instance, starting at 40°C and ramping to 220°C.
-
MS Detection: Analyze the eluting components using a mass spectrometer operating in electron ionization (EI) mode.
-
Analysis: Compare the retention time with a standard and analyze the mass spectrum to confirm the molecular ion peak and characteristic fragmentation pattern.
Applications in Novel Materials
Methyldimethoxysilane is a key intermediate in the synthesis of more complex organosilanes and serves as a building block for polysiloxane polymers.[1][16] Its applications often leverage the reactivity of the Si-H bond for hydrosilylation reactions or the hydrolysis and condensation of the methoxy groups for sol-gel processes and surface modification.[2][17]
Surface Modification
MDMS is used to modify the surfaces of inorganic materials like silica (B1680970) and other fillers. This treatment can render the surfaces hydrophobic, improving their compatibility and dispersion within organic polymer matrices, which enhances the mechanical properties of the final composite material.[2]
Precursor for Polysiloxanes
Through hydrolysis and condensation, methyldimethoxysilane can be used to synthesize polysiloxane resins. These silicone-based materials are known for their thermal stability, flexibility, and biocompatibility, finding use in coatings, sealants, and medical devices.[7][18][19]
Hydrosilylation Reactions
The Si-H bond in methyldimethoxysilane readily participates in hydrosilylation, which is the addition of the Si-H bond across an unsaturated bond (e.g., an alkene or alkyne). This reaction, typically catalyzed by platinum complexes like Karstedt's catalyst, is fundamental for creating silicon-carbon bonds and synthesizing a wide range of functionalized organosilanes.[20][21][22]
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene [20][23]
-
System Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Purge the system with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Charging: Under a positive flow of inert gas, add the alkene (e.g., 1-octene, 1.0 eq) and an anhydrous solvent (e.g., toluene) to the flask via syringe.
-
Catalyst Addition: Add a catalytic amount of Karstedt's catalyst (e.g., 10-20 ppm Pt loading) to the stirred reaction mixture.
-
Silane (B1218182) Addition: Slowly add methyldimethoxysilane (1.1 - 1.2 eq) dropwise to the mixture. An exothermic reaction may be observed.
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by GC or ¹H NMR, observing the disappearance of the alkene's vinyl protons.
-
Work-up: Upon completion, the reaction can be quenched carefully with a suitable reagent. The mixture is then typically washed with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The final product is purified by vacuum distillation.
Visualized Workflows and Relationships
Diagrams created using Graphviz DOT language help to visualize the experimental and logical flows in the synthesis and application of methyldimethoxysilane.
Caption: Workflow for MDMS synthesis and characterization.
Caption: MDMS properties and their links to applications.
References
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